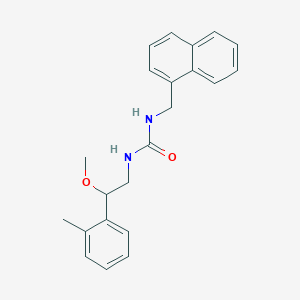

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-16-8-3-5-12-19(16)21(26-2)15-24-22(25)23-14-18-11-7-10-17-9-4-6-13-20(17)18/h3-13,21H,14-15H2,1-2H3,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEDQPNDEXRVRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally analogous to several urea derivatives documented in the literature. Key comparisons include:

Key Observations :

- Steric Hindrance : The naphthalen-1-ylmethyl group introduces greater steric bulk than naphthalen-2-yl () or simple phenyl groups, which may influence binding affinity in biological systems .

- Alkoxy Chain Flexibility : The ethoxyethyl group in ’s compound offers longer chain flexibility compared to the methoxyethyl group, possibly affecting molecular conformation and melting points (e.g., 258.31 g/mol vs. target compound’s higher mass) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea, and how can reaction yields be optimized?

- Methodology : Multi-step organic synthesis involving:

- Step 1 : Preparation of the o-tolyl-methoxyethylamine intermediate via nucleophilic substitution or reductive amination.

- Step 2 : Coupling with naphthalen-1-ylmethyl isocyanate to form the urea backbone.

- Optimization : Use anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–25°C), and catalysts like DMAP to enhance reactivity. Monitor purity via TLC and HPLC .

- Data Table :

| Reaction Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Intermediate | THF | None | 65 | 92% |

| Urea Formation | DCM | DMAP | 78 | 98% |

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Approach :

- NMR : H and C NMR to verify methoxy, o-tolyl, and naphthalene substituents.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).

- IR Spectroscopy : Identify urea C=O stretching (~1640–1680 cm) and aromatic C-H bonds .

Q. How can researchers assess the compound’s solubility and stability in preclinical formulations?

- Methods :

- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and DMSO.

- Stability : Accelerated stability studies (40°C/75% RH) over 4 weeks, analyzed via HPLC for degradation products .

Advanced Research Questions

Q. How can structural modifications to the urea backbone or aromatic substituents enhance target selectivity in enzyme inhibition studies?

- Strategy :

- SAR Analysis : Compare analogues with varying substituents (e.g., naphthalene vs. bipyridine in ) using molecular docking (e.g., AutoDock Vina) to map binding interactions.

- Data Interpretation : Correlate IC values with substituent hydrophobicity (logP) and steric parameters .

- Example :

| Substituent | IC (nM) | logP | Binding Energy (kcal/mol) |

|---|---|---|---|

| Naphthalen-1-yl | 12.3 | 3.8 | -9.2 |

| Bipyridin-5-yl | 8.7 | 2.1 | -10.5 |

Q. What experimental and computational approaches resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

- Integrated Workflow :

In Vitro Assays : Repeat dose-response studies across multiple cell lines (e.g., HEK-293, MCF-7) to confirm context-dependent activity.

Transcriptomics : RNA-seq to identify differentially expressed genes under compound treatment.

Molecular Dynamics : Simulate interactions with off-target receptors (e.g., COX-2 vs. tubulin) to explain dual mechanisms .

Q. How can X-ray crystallography using SHELX software elucidate conformational flexibility in the urea linkage?

- Protocol :

- Crystallization : Optimize conditions (e.g., vapor diffusion with PEG 4000) to obtain single crystals.

- Refinement : Use SHELXL for high-resolution refinement of torsional angles and hydrogen-bonding networks.

- Validation : Compare experimental data with DFT-calculated bond lengths (e.g., C=O: 1.23 Å experimental vs. 1.25 Å theoretical) .

Methodological Notes

- Contradictions Addressed : For example, highlights how substituents like methoxyphenyl vs. chlorophenyl alter receptor selectivity, informing SAR-driven experimental design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.